molecular formula C6H7N5O B7853167 2-amino-5,8-dihydro-1H-pteridin-4-one

2-amino-5,8-dihydro-1H-pteridin-4-one

Cat. No.: B7853167
M. Wt: 165.15 g/mol
InChI Key: UIHSXOMREQLGFW-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-5,8-dihydro-1H-pteridin-4-one” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,8-dihydro-1H-pteridin-4-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,8-dihydro-1H-pteridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-amino-5,8-dihydro-1H-pteridin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-amino-5,8-dihydro-1H-pteridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-5,8-dihydro-1H-pteridin-4-one include other chemical substances with comparable structures or functional groups. These may include:

  • Compounds with similar molecular weights or chemical formulas.
  • Substances that undergo similar types of chemical reactions.
  • Chemicals with analogous applications in research or industry.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties, reactivity, and potential applications. This uniqueness makes it a valuable compound for specific scientific and industrial purposes.

Properties

IUPAC Name

2-amino-5,8-dihydro-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2,8H,(H4,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHSXOMREQLGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.